

An In-depth Technical Guide to the Synthesis and Purification of JH-T4

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Compound of Interest		
Compound Name:	JH-T4	
Cat. No.:	B1192953	Get Quote

Disclaimer: The compound "**JH-T4**" is not referenced in publicly available scientific literature. Therefore, this document provides a representative technical guide based on a plausible, hypothetical structure for a novel research compound. For this purpose, **JH-T4** is defined as a peptide-based neurotensin receptor antagonist. The methodologies, data, and protocols described herein are based on established principles and published data for similar peptide molecules and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Hypothetical Compound Profile:

Name: JH-T4

Class: Peptide-based Neurotensin Receptor 1 (NTSR1) Antagonist

Sequence: Ac-Arg(Pbf)-Arg(Pbf)-Pro-Tyr(tBu)-Tle-Leu-NH₂

 Description: JH-T4 is a hexapeptide analog of the neurotensin (8-13) fragment. It features an N-terminal acetyl cap, a C-terminal amide, and the incorporation of the non-natural amino acid tert-Leucine (Tle) to enhance metabolic stability and receptor binding affinity.

Overview of Synthesis and Purification Strategy

The synthesis of **JH-T4** is performed using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for creating custom peptides.[1][2] This technique





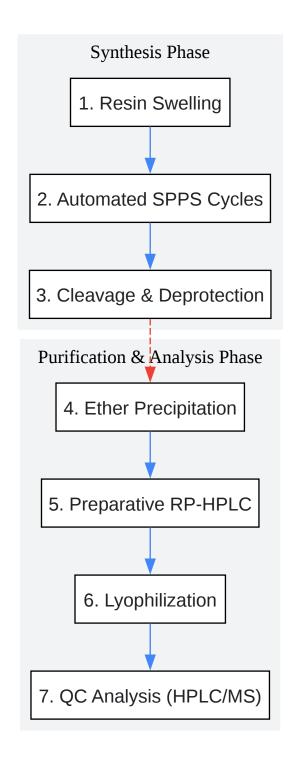


involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] Following chain assembly, the peptide is chemically cleaved from the resin, and all side-chain protecting groups are removed.[5][6] The resulting crude peptide is then purified to a high degree using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] Final characterization is achieved through analytical HPLC and mass spectrometry to confirm purity and identity.

Experimental Workflow Diagram

The overall process from synthesis to final product is outlined in the following workflow.





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Caption: Overall workflow for **JH-T4** synthesis and purification.

Synthesis of JH-T4



JH-T4 is synthesized on a Rink Amide resin, which yields a C-terminal amide upon cleavage.[9] The synthesis follows the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.[10][11]

Solid-Phase Peptide Synthesis (SPPS) Cycle

The core of the synthesis is a repeated cycle of deprotection and coupling steps to add each amino acid sequentially.[1][12]



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Caption: The repetitive cycle of Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Automated SPPS

- Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin (loading: 0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.[13]
- First Amino Acid Coupling:
 - Perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).[14]
 - Wash the resin thoroughly with DMF (5x).
 - Couple the first amino acid (Fmoc-Leu-OH) by adding a pre-activated solution of Fmoc-Leu-OH (5 eq), HBTU (4.9 eq), and DIPEA (10 eq) in DMF. Allow to react for 60 minutes.
- Chain Elongation: Repeat the deprotection, wash, and coupling steps for each subsequent amino acid (Tle, Tyr(tBu), Pro, Arg(Pbf), Arg(Pbf)) according to the **JH-T4** sequence.
- N-terminal Acetylation:



- After the final Fmoc deprotection of the N-terminal Arginine, wash the resin with DMF.
- Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. React for 30 minutes.
- Final Wash: Wash the completed peptide-resin with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x). Dry the resin under high vacuum for at least 4 hours.

Cleavage and Purification Cleavage from Resin and Deprotection

The peptide is cleaved from the solid support, and acid-labile side-chain protecting groups are simultaneously removed using a strong acid cocktail.[15]

Experimental Protocol: Cleavage

- Place the dried peptide-resin (approx. 250 mg) into a 10 mL flask.
- Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[9]
- Add 5 mL of the cleavage cocktail to the resin and allow the mixture to react for 2 hours at room temperature with gentle rocking.[15]
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the crude peptide by adding the filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.[9]
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.

Purification by RP-HPLC

The crude peptide is purified using preparative reverse-phase HPLC, which separates the target peptide from impurities based on hydrophobicity.[8][16]



Experimental Protocol: Purification

- Sample Preparation: Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water.
- HPLC System:

Column: C18, 10 μm, 250 x 21.2 mm

Mobile Phase A: 0.1% TFA in Water

• Mobile Phase B: 0.1% TFA in Acetonitrile

Flow Rate: 15 mL/min

o Detection: 220 nm

- Gradient: Run a linear gradient from 15% to 45% Mobile Phase B over 30 minutes.
- Fraction Collection: Collect 5 mL fractions across the main peak elution profile.
- Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify those containing the pure JH-T4 peptide.
- Lyophilization: Pool the pure fractions and freeze-dry to obtain the final product as a white, fluffy powder.[17]

Data Presentation

Table 1: Synthesis and Purification Summary for JH-T4

This table summarizes the expected yield and purity at key stages of the manufacturing process for a typical 0.1 mmol scale synthesis.



Stage	Product	Mass (mg)	Overall Yield (%)	Purity (HPLC %)
1	Crude Peptide (Post-Cleavage)	115	~85%	~70%
2	Purified Peptide (Post-HPLC)	48	~35%	>98%

Purity is determined by the peak area percentage from analytical RP-HPLC at 220 nm.

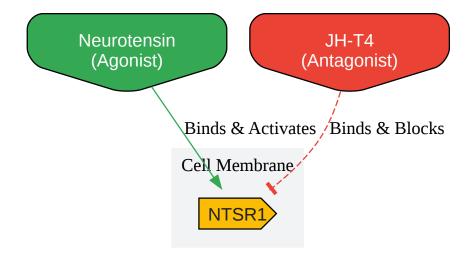
Table 2: Analytical Characterization of Final Product

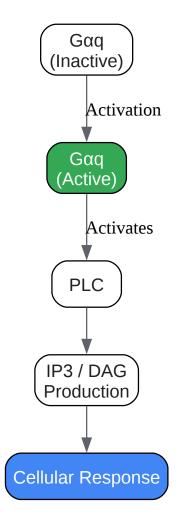
Parameter	Method	Specification	Result
Purity	Analytical RP-HPLC	≥ 98.0%	98.6%
Identity	LC-MS (ESI+)	Calculated: 935.15 Da	Observed (M+H)+: 936.2 Da
Appearance	Visual	White Powder	Conforms
Solubility	Visual	Clear solution in Water	Conforms

Mechanism of Action: NTSR1 Antagonism

Neurotensin (NT) is a neuropeptide that activates the G-protein coupled receptor NTSR1, leading to the activation of G α q proteins and downstream signaling cascades.[18][19][20] As an antagonist, **JH-T4** is designed to bind to NTSR1 with high affinity, thereby blocking the binding of endogenous neurotensin and inhibiting its downstream effects.[18][21]







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Caption: JH-T4 competitively antagonizes the NTSR1 signaling pathway.



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